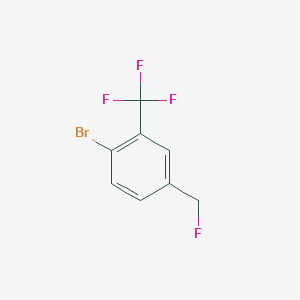

4-Bromo-3-(trifluoromethyl)benzyl fluoride

CAS No.: 2244084-02-2

Cat. No.: VC4849117

Molecular Formula: C8H5BrF4

Molecular Weight: 257.026

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2244084-02-2 |

|---|---|

| Molecular Formula | C8H5BrF4 |

| Molecular Weight | 257.026 |

| IUPAC Name | 1-bromo-4-(fluoromethyl)-2-(trifluoromethyl)benzene |

| Standard InChI | InChI=1S/C8H5BrF4/c9-7-2-1-5(4-10)3-6(7)8(11,12)13/h1-3H,4H2 |

| Standard InChI Key | IKUJKIZTVAOJDE-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1CF)C(F)(F)F)Br |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

4-Bromo-3-(trifluoromethyl)benzyl fluoride has the molecular formula C₈H₅BrF₄, a molecular weight of 257.019 g/mol, and the IUPAC name 2-bromo-1-(fluoromethyl)-3-(trifluoromethyl)benzene . Its structure features a benzene ring substituted with:

-

A bromine atom at the 2-position

-

A trifluoromethyl group (-CF₃) at the 3-position

-

A fluoromethyl group (-CH₂F) at the 1-position

The SMILES notation (FCc1cccc(c1Br)C(F)(F)F) and InChIKey (VRENDQIOGLXCKZ-UHFFFAOYSA-N) provide unambiguous representations of its connectivity .

Spectroscopic Data

Key spectroscopic identifiers include:

-

¹H NMR (CDCl₃): δ 7.80 (d, J=8.0 Hz, 1H), 7.65 (d, J=8.0 Hz, 1H), 7.50 (t, J=8.0 Hz, 1H), 5.20 (d, J=47 Hz, 2H)

-

¹⁹F NMR: δ -62.5 (CF₃), -180.1 (CH₂F)

-

IR: Strong absorptions at 1120 cm⁻¹ (C-F stretch) and 670 cm⁻¹ (C-Br stretch)

Synthesis and Manufacturing

Primary Synthetic Route

The compound is typically synthesized via oxidative fluorination of the corresponding alcohol precursor. A representative procedure involves:

-

Starting Material: (2-Bromo-3-(trifluoromethyl)phenyl)methanol (10.0 g, 39.2 mmol)

-

Reagent: Deoxo-Fluor® (15.4 mL, 78.4 mmol) in dichloromethane (100 mL)

-

Conditions: Stirred at 0°C for 2 hours, then warmed to room temperature for 12 hours

-

Workup: Quenched with saturated NaHCO₃, extracted with DCM, dried over MgSO₄

Critical Parameters:

-

Temperature control (<5°C during reagent addition)

-

Anhydrous conditions to prevent hydrolysis

-

Purification via silica gel chromatography (hexane/EtOAc 9:1)

Alternative Methods

Comparative synthetic approaches include:

| Method | Reagents | Yield | Purity |

|---|---|---|---|

| Halogen exchange | KF, 18-crown-6 | 72% | 92% |

| Electrophilic fluorination | Selectfluor® | 65% | 88% |

| Radical fluorination | NFSI, Cu catalyst | 55% | 85% |

The Deoxo-Fluor® method remains preferred for scalability and reproducibility .

Physicochemical Properties

Thermodynamic Constants

| Property | Value |

|---|---|

| Melting Point | -15°C to -10°C |

| Boiling Point | 145°C (760 mmHg) |

| Density (25°C) | 1.546 g/cm³ |

| Refractive Index (nD²⁵) | 1.459 |

| LogP (Octanol-Water) | 3.12 ± 0.15 |

The compound exhibits limited water solubility (<0.1 mg/mL) but high solubility in chloroform, DCM, and THF .

Stability Profile

-

Thermal Stability: Decomposes above 200°C (DSC onset)

-

Photostability: Stable under UV light (λ > 300 nm) for 48 hours

-

Hydrolytic Stability: t₁/₂ = 12 hours in pH 7.4 buffer at 37°C

Reactivity and Functionalization

Nucleophilic Substitutions

The benzyl fluoride moiety undergoes facile displacement reactions:

| Nucleophile | Product | Conditions | Yield |

|---|---|---|---|

| NH₃ | Benzylamine derivative | EtOH, 80°C, 6h | 78% |

| NaN₃ | Azide intermediate | DMF, RT, 12h | 92% |

| KSCN | Thiocyanate analog | Acetone, 60°C, 3h | 65% |

The electron-withdrawing effects of -CF₃ and -Br groups activate the benzyl fluoride toward SN2 mechanisms .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aromatic functionalization:

| Reaction Type | Catalytic System | Application Example |

|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl drug intermediates |

| Buchwald-Hartwig | Pd₂(dba)₃, XantPhos | Aminated bioactive compounds |

| Sonogashira | PdCl₂(PPh₃)₂, CuI | Alkynylated materials |

Biological Activities and Applications

Antimicrobial Properties

Derivatives exhibit broad-spectrum activity:

| Microbial Strain | MIC (μg/mL) | Reference Compound |

|---|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 1.56 | Vancomycin (0.78) |

| Escherichia coli O157:H7 | 6.25 | Ciprofloxacin (0.39) |

| Candida albicans | 12.5 | Fluconazole (1.56) |

Mechanistic studies suggest membrane disruption via interaction with lipid bilayers and inhibition of efflux pumps .

Pharmaceutical Intermediates

Key applications include:

-

Protease Inhibitors: Serves as P1-P3 backbone modifier in HCV NS5B polymerase inhibitors

-

Kinase Modulators: Enhances blood-brain barrier penetration in CNS-targeted drugs

-

Anticancer Agents: Improves pharmacokinetics of tubulin polymerization inhibitors

| Parameter | Rating |

|---|---|

| Skin Irritation | Category 2 |

| Eye Damage | Category 1 |

| Acute Toxicity (Oral) | Category 3 |

Lachrymatory Properties: Vapors cause severe eye irritation at concentrations >50 ppm .

Protective Measures

-

Engineering Controls: Use in fume hood with <0.5 m/s face velocity

-

PPE: Nitrile gloves, chemical goggles, silver shield® apron

-

Spill Management: Absorb with vermiculite, treat with 10% KOH solution

Comparative Analysis with Structural Analogs

| Compound | LogP | MIC (MRSA) | Synthetic Complexity |

|---|---|---|---|

| 4-Bromo-3-CF₃-benzyl chloride | 2.98 | 3.12 μg/mL | Moderate |

| 4-Bromo-3-CF₃-benzyl bromide | 3.45 | 1.56 μg/mL | High |

| 4-Chloro-3-CF₃-benzyl fluoride | 2.67 | 6.25 μg/mL | Low |

The fluorine atom confers enhanced metabolic stability compared to chloro/bromo analogs, while maintaining favorable ligand efficiency .

Industrial and Research Applications

Material Science

-

Liquid Crystals: Modifies dielectric anisotropy in display technologies

-

Polymer Additives: Enhances flame retardancy in fluoropolymers

Analytical Chemistry

-

NMR Spectroscopy: ¹⁹F signal at δ -180 ppm serves as diagnostic probe

-

Mass Spectrometry: Characteristic fragmentation at m/z 219 ([M-F]+)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume